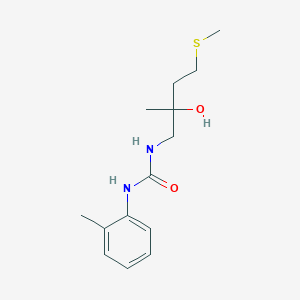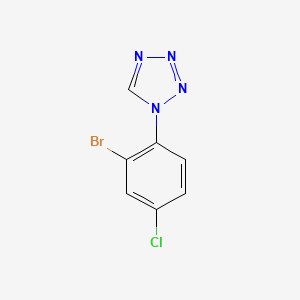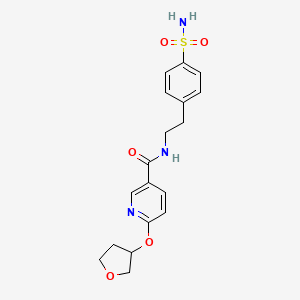
2-Amino-3-bromo-5-fluorobenzaldehyde
Übersicht
Beschreibung
“2-Amino-3-bromo-5-fluorobenzaldehyde” is a chemical compound that is used in various fields of research . It is a solid substance and is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular formula of “2-Amino-3-bromo-5-fluorobenzaldehyde” is C7H5BrFNO . The InChI code for this compound is 1S/C7H5BrFNO/c8-5-1-4(3-11)7(10)6(9)2-5/h1-3H,10H2 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Amino-3-bromo-5-fluorobenzaldehyde” include a molecular weight of 218.03 . It is a solid substance and is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .
Wissenschaftliche Forschungsanwendungen
Chemical Properties
“2-Amino-3-bromo-5-fluorobenzaldehyde” is a chemical compound with the molecular formula C7H5BrFNO and a molecular weight of 218.03 . It has a boiling point of 270.3±40.0 °C and a density of 1.761±0.06 g/cm3 .
Synthesis of Benzoxaboroles
One of the main applications of “2-Amino-3-bromo-5-fluorobenzaldehyde” is as a precursor for the synthesis of 5-fluoro-3-substituted benzoxaboroles . Benzoxaboroles are a class of boron-containing organic compounds that have shown potential in various areas of research.
Material Science
In material science, 5-fluoro-3-substituted benzoxaboroles are used as molecular receptors . These compounds can interact with other molecules and ions, making them useful in the development of new materials with specific properties.
Crystal Engineering
5-fluoro-3-substituted benzoxaboroles also serve as a building block in crystal engineering . Crystal engineering involves the design and synthesis of complex structures with desired physical and chemical properties.
Steroid Conjugates
Another application of “2-Amino-3-bromo-5-fluorobenzaldehyde” is in the creation of steroid conjugates for molecular imprinting . Molecular imprinting is a technique used to create template-shaped cavities in polymer matrices for molecular recognition.
Dyes and Biosensors
The compound is also used in the development of dyes and biosensors of alpha hydroxyl carboxylic acids . These biosensors can be used in various fields, including medical diagnostics and environmental monitoring.
Safety and Hazards
“2-Amino-3-bromo-5-fluorobenzaldehyde” is classified as harmful if swallowed, in contact with skin, or if inhaled . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing hands and face thoroughly after handling .
Zukünftige Richtungen
“2-Bromo-5-fluorobenzaldehyde” is used as a precursor for the synthesis of “5-fluoro-3-substituted benzoxaboroles”, which are used in material science as molecular receptors, building blocks in crystal engineering, as steroid conjugates for molecular imprinting, dyes, and biosensors of alpha hydroxyl carboxylic acids . This suggests potential future directions for the use of “2-Amino-3-bromo-5-fluorobenzaldehyde” in similar applications.
Eigenschaften
IUPAC Name |
2-amino-3-bromo-5-fluorobenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO/c8-6-2-5(9)1-4(3-11)7(6)10/h1-3H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWMYTVAARTWSIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)N)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-bromo-5-fluorobenzaldehyde | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)acrylamide](/img/structure/B2835391.png)
![3-{[(4-Bromophenyl)sulfanyl]methyl}-1-(4-methylphenyl)-4-phenyl-2-azetanone](/img/structure/B2835392.png)
![2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-1-pyridiniumolate](/img/structure/B2835393.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide](/img/structure/B2835394.png)
![N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2835396.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2835399.png)
![2-bromo-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2835400.png)
![3-(2-oxo-2-(4-((5-oxo-4-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2835401.png)




![2-[(5-Fluoro-4-methylpyridine-2-carbonyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B2835414.png)